molecular formula C11H16O4 B13524009 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylicacid

Cat. No.: B13524009
M. Wt: 212.24 g/mol
InChI Key: NXTMCJGQXNCUJD-UHFFFAOYSA-N
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Description

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid is a bicyclic organic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1, a ketone group at position 4, and a tetrahydrofuran (oxolan-2-yl) substituent at position 1. The IUPAC nomenclature prioritizes the carboxylic acid group as the principal functional group, with "oxo" denoting the ketone and "oxolan-2-yl" indicating the tetrahydrofuran substituent .

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

4-oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c12-8-3-5-11(6-4-8,10(13)14)9-2-1-7-15-9/h9H,1-7H2,(H,13,14)

InChI Key

NXTMCJGQXNCUJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2(CCC(=O)CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Dithiocarbonate-Modified Intermediate

Reaction Conditions:

  • Reactants:
    • The precursor compound, 1-(oxolan-2-yl)cyclohexane-1-amine or its isomer , depending on the specific structural variant.
    • S, S'-dimethyl dithiocarbonate as the key reagent for introducing the dithiocarbonate group.
  • Solvent: Water, used as the reaction medium to promote eco-friendliness.
  • Temperature: Maintained between 5°C and 35°C to control reaction kinetics and prevent side reactions.
  • Reaction Time: 2–4 hours at 5–15°C, followed by 5–7 hours at 20–30°C to ensure complete conversion.

Procedure:

Under an inert atmosphere (e.g., nitrogen), the precursor is dissolved in water, and S, S'-dimethyl dithiocarbonate is added in a molar ratio of 1–2:1 (precursor to reagent). The mixture is stirred at low temperature (around 10°C) for initial 2–4 hours, then gradually warmed to ambient temperature for an additional 5–7 hours. Post-reaction, the mixture is extracted with dichloromethane or chloroform (volume ratio 1.5–2.5:1) to isolate the organic phase containing the intermediate.

Purification:

The organic phase is washed with dilute hydrochloric acid (2–3N) to remove residual impurities, then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the intermediate.

Step 2: Hydrolysis to the Target Carboxylic Acid

Reaction Conditions:

  • Alkaline Hydrolysis:
    • The intermediate is dissolved in a mixture of ethanol and water.
    • The pH is adjusted to 12–14 using sodium hydroxide, potassium hydroxide, or sodium carbonate.
  • Temperature: Room temperature to slightly elevated (around 25°C).
  • Duration: 4–8 hours, depending on the reaction progress.

Procedure:

The mixture is stirred under alkaline conditions until hydrolysis is complete, as monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR). The product is then isolated by removing solvents under reduced pressure, followed by purification via chromatography if necessary.

Final Product:

The resulting compound, 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid , is characterized by NMR and mass spectrometry, confirming its structure and purity.

Data Table: Summary of Reaction Conditions and Yields

Step Reactants Solvent Temperature Reaction Time pH Purification Method Typical Yield Remarks
1 Cyclohexane precursor + S, S'-dimethyl dithiocarbonate Water 5–35°C 4–10 hours N/A Organic extraction + acid wash 85–90% Eco-friendly, high efficiency
2 Intermediate + base Ethanol/water Ambient 4–8 hours 12–14 Concentration + chromatography 86–88% Mild conditions, high purity

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenated oxolane derivatives in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxo and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexane Ring

The following compounds share the cyclohexane-1-carboxylic acid backbone but differ in substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
4-Oxocyclohexanecarboxylic acid 4-oxo C₇H₁₀O₃ 142.16 Melting point: 65–71°C; used in organic synthesis and as a building block for pharmaceuticals .
4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid 4-oxo, 1-(p-tolyl) C₁₄H₁₆O₃ 232.28 Pharmaceutical intermediate; purity ≥97% .
1-Fluoro-4-oxocyclohexanecarboxylic acid 4-oxo, 1-fluoro C₇H₉FO₃ 160.14 Potential use in fluorinated drug development; CAS: 1374653-98-1 .
4-Hydroxycyclohexane-1-carboxylic acid 4-hydroxy C₇H₁₂O₃ 144.17 Rare urinary metabolite; studied in biochemical analysis .
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid 4-sulfonamide-naphthyl C₁₈H₂₁NO₄S 355.43 Crystal structure studied for metal ion complexation; derivative of tranexamic acid .

Structural and Functional Differences

  • Ketone vs. Hydroxyl Groups : The replacement of the 4-oxo group with a hydroxyl group (as in 4-hydroxycyclohexane-1-carboxylic acid) reduces electrophilicity, altering reactivity in condensation or oxidation reactions .
  • Aromatic vs. Aliphatic Substituents : The p-tolyl group in 4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid enhances lipophilicity compared to the oxolan-2-yl substituent, impacting solubility and biological activity .

Nomenclature and Seniority Rules

The IUPAC rules prioritize functional groups in naming. For example:

  • The carboxylic acid group takes precedence over ketones, leading to the suffix "-carboxylic acid" and the prefix "oxo-" for the ketone .
  • Substituents like oxolan-2-yl are assigned locants based on their position relative to the principal functional group .

Q & A

Q. What are the recommended synthesis routes for 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly documented in the literature, analogous cyclohexane derivatives (e.g., 4-Chlorocyclohexane-1-carboxylic acid) suggest plausible methodologies. For example:

  • Oxidation : Use potassium permanganate in acidic/basic conditions to introduce ketone groups.
  • Functionalization : React cyclohexane precursors with oxolane (tetrahydrofuran derivatives) via nucleophilic substitution or coupling reactions .
  • Carboxylic Acid Formation : Hydrolysis of nitriles or esters under acidic/basic conditions. Key Consideration : Optimize reaction conditions (temperature, solvent, catalysts) to avoid side reactions like over-oxidation or ring strain instability .

Q. What analytical techniques are optimal for characterizing its structure and purity?

A combination of spectroscopic and chromatographic methods is recommended:

Technique Application Example Parameters
NMR (¹H/¹³C)Confirm stereochemistry and substituent positionsDMSO-d6 or CDCl3 as solvent; compare coupling constants for oxolane integration .
IR Spectroscopy Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groupsKBr pellet method .
Mass Spectrometry Verify molecular weight (theoretical: ~227.22 g/mol) and fragmentation patternsESI or EI ionization .
HPLC Assess purity (>95% recommended for research use)C18 column, acetonitrile/water mobile phase .

Q. What safety protocols are critical during handling?

Based on SDS data for structurally related compounds:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (NIOSH-approved N95/P2 masks) if dust/aerosols form .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
  • Spill Management : Avoid water flushing; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Limited stability data exist, but extrapolation from similar cyclohexane derivatives suggests:

  • Condition-Sensitive Degradation : Monitor for ketone reduction or acid decarboxylation under high temperatures (>80°C) or prolonged UV exposure.
  • Analytical Validation : Use accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC-MS to track degradation products .
  • Contradiction Analysis : Discrepancies may arise from impurities (e.g., residual solvents) or varying storage conditions. Replicate experiments using standardized protocols .

Q. What are the challenges in elucidating its reaction mechanisms in complex systems?

  • Stereochemical Complexity : The oxolane substituent may induce conformational strain, affecting reactivity. Use DFT calculations to model transition states and compare with experimental kinetics .
  • Acid-Ketone Interactions : The proximity of the carboxylic acid and ketone groups could lead to intramolecular hydrogen bonding or keto-enol tautomerism, altering reactivity. Probe via pH-dependent NMR or IR .
  • Byproduct Identification : Side reactions (e.g., cyclization or ring-opening) may occur. Employ LC-MS/MS or 2D NMR (COSY, NOESY) to characterize unexpected products .

Q. How can researchers address gaps in toxicological and ecological data?

  • Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity, Daphnia magna for aquatic toxicity) before advancing to in vivo models .
  • Read-Across Strategies : Use data from structurally similar compounds (e.g., 4-Fluorocyclohexane-1-carboxylic acid) to predict ecotoxicological profiles, noting limitations due to substituent effects .
  • Mitigation Measures : Implement waste neutralization (e.g., adjust pH before disposal) to minimize environmental impact .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables like solvent polarity and reaction time .
  • Data Reproducibility : Document all parameters (e.g., humidity, light exposure) in stability studies to enable cross-study comparisons .
  • Collaborative Validation : Share raw spectral data via repositories (e.g., PubChem) to address reproducibility crises in organic chemistry .

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